molecular formula C12H9FO B1600873 1-Fluoro-3-phenoxybenzene CAS No. 3798-89-8

1-Fluoro-3-phenoxybenzene

Cat. No.: B1600873
CAS No.: 3798-89-8
M. Wt: 188.2 g/mol
InChI Key: WQXIFDPMJPHDPE-UHFFFAOYSA-N
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Description

1-Fluoro-3-phenoxybenzene is an organic compound with the molecular formula C₁₂H₉FO It is a derivative of benzene, where a fluorine atom is substituted at the first position and a phenoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-phenoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution. One common method involves the reaction of fluorobenzene with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a phenoxide ion, which then undergoes nucleophilic aromatic substitution with fluorobenzene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.

    Reduction Products: Reduction typically results in the formation of hydroxy or alkyl derivatives.

Scientific Research Applications

1-Fluoro-3-phenoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-phenoxybenzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity, making it a useful intermediate in organic synthesis. The phenoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions.

Comparison with Similar Compounds

    1-Fluoro-4-phenoxybenzene: Similar structure but with the phenoxy group at the fourth position.

    1-Chloro-3-phenoxybenzene: Chlorine atom instead of fluorine.

    1-Bromo-3-phenoxybenzene: Bromine atom instead of fluorine.

Uniqueness: 1-Fluoro-3-phenoxybenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The position of the phenoxy group also influences its chemical behavior compared to other isomers.

Properties

IUPAC Name

1-fluoro-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXIFDPMJPHDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544372
Record name 1-Fluoro-3-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3798-89-8
Record name 1-Fluoro-3-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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